3-aminobenzo[g]quinoxalin-2(1H)-one 3-aminobenzo[g]quinoxalin-2(1H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13646880
InChI: InChI=1S/C12H9N3O.ClH/c13-11-12(16)15-10-6-8-4-2-1-3-7(8)5-9(10)14-11;/h1-6H,(H2,13,14)(H,15,16);1H
SMILES: C1=CC=C2C=C3C(=CC2=C1)NC(=O)C(=N3)N.Cl
Molecular Formula: C12H10ClN3O
Molecular Weight: 247.68 g/mol

3-aminobenzo[g]quinoxalin-2(1H)-one

CAS No.:

Cat. No.: VC13646880

Molecular Formula: C12H10ClN3O

Molecular Weight: 247.68 g/mol

* For research use only. Not for human or veterinary use.

3-aminobenzo[g]quinoxalin-2(1H)-one -

Specification

Molecular Formula C12H10ClN3O
Molecular Weight 247.68 g/mol
IUPAC Name 3-amino-1H-benzo[g]quinoxalin-2-one;hydrochloride
Standard InChI InChI=1S/C12H9N3O.ClH/c13-11-12(16)15-10-6-8-4-2-1-3-7(8)5-9(10)14-11;/h1-6H,(H2,13,14)(H,15,16);1H
Standard InChI Key FLOVJUAYNYCVOE-UHFFFAOYSA-N
SMILES C1=CC=C2C=C3C(=CC2=C1)NC(=O)C(=N3)N.Cl
Canonical SMILES C1=CC=C2C=C3C(=CC2=C1)NC(=O)C(=N3)N.Cl

Introduction

Chemical Structure and Nomenclature

The compound 3-aminobenzo[g]quinoxalin-2(1H)-one (IUPAC name: 3-amino-5H-benzo[g]quinoxalin-2-one) features a bicyclic system comprising a benzene ring fused to a quinoxaline core. The quinoxaline moiety consists of two nitrogen atoms at positions 1 and 2, with a ketone group at position 2 and an amino substituent at position 3 (Figure 1). The benzo[g] fusion extends the π-conjugation, influencing electronic properties and intermolecular interactions .

Table 1: Key Structural Features

FeatureDescription
Molecular formulaC₁₂H₉N₃O
Molecular weight211.23 g/mol
Fused ring systemBenzo[g]quinoxaline
Functional groups2-ketone, 3-amino
π-ConjugationExtended due to benzo fusion and quinoxaline core

Synthesis and Functionalization

Direct C–H Amination Strategies

MethodReagents/ConditionsYield*Limitations
Radical aminationK₂S₂O₈, NH₃ source, CH₃CN/H₂O, 80°C30–40% (est.)Low functional group tolerance
Nucleophilic substitutionHalogenated precursor, NH₃, Pd catalysis25–35% (est.)Requires pre-functionalization
Reductive aminationKetone intermediate, NH₃, NaBH₃CN20–30% (est.)Multi-step synthesis

*Theoretical yields based on analogous reactions .

Physicochemical Properties

Spectral Characteristics

While direct spectral data for 3-aminobenzo[g]quinoxalin-2(1H)-one are unavailable, related quinoxalin-2(1H)-ones exhibit distinct UV-Vis and fluorescence profiles. For instance, π-extended derivatives absorb in the 300–400 nm range with emission maxima between 450–550 nm, depending on substituents . The amino group’s electron-donating nature is expected to redshift absorption and emission bands compared to non-aminated analogs.

Solubility and Stability

Quinoxalin-2(1H)-ones generally exhibit poor aqueous solubility due to their planar, aromatic structures. Introducing polar groups like amines improves solubility in polar aprotic solvents (e.g., DMSO, DMF) . Stability under acidic or basic conditions remains a concern, as the ketone group may undergo hydrolysis or redox reactions under harsh conditions .

Biological and Material Applications

Antimicrobial Activity

Quinoxaline derivatives are known for antimicrobial properties. For example, 6-methyl-3,4-dihydro-1H-quinoxalin-2-one (a structurally simpler analog) showed moderate activity against Staphylococcus aureus (MIC = 32 μg/mL) . The amino group in 3-aminobenzo[g]quinoxalin-2(1H)-one could enhance binding to bacterial enzymes via hydrogen bonding, though empirical validation is needed.

Fluorescence Sensing

Benzo-fused quinoxalinones exhibit tunable fluorescence, making them candidates for chemosensors. A study on 3-cyanoquinoxalin-2(1H)-ones demonstrated selective detection of Hg²⁺ ions with a detection limit of 0.1 μM . The amino substituent’s lone pair may enable coordination to metal ions or protons, suggesting potential in pH or ion sensing.

Table 3: Potential Applications and Mechanisms

ApplicationMechanismTarget Analyte
Antimicrobial agentsEnzyme inhibition (e.g., DNA gyrase)Bacterial cells
Fluorescent probesPhotoinduced electron transfer (PET)Metal ions, pH
Organic electronicsπ-π stacking for charge transportSemiconductor

Challenges and Future Directions

The primary challenge in studying 3-aminobenzo[g]quinoxalin-2(1H)-one is the lack of direct synthetic and characterization data. Future research should prioritize:

  • Optimized Synthesis: Developing high-yield, one-pot methods using visible-light photocatalysis or transition-metal catalysts.

  • Structure-Activity Relationships: Systematically modifying substituents to correlate electronic effects with bioactivity or fluorescence quantum yields.

  • In Silico Studies: Computational modeling to predict binding affinities for antimicrobial targets or excited-state properties for material applications.

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